Saperconazole Demonstrates Superior In Vitro Potency Against Aspergillus Species Compared to Itraconazole
In a direct comparative study against 16 Aspergillus isolates, saperconazole demonstrated higher in vitro activity than itraconazole. Specifically, 90% of isolates tested against saperconazole had an MIC of ≤3.1 mg/L, compared to only 56% for itraconazole at the same concentration [1]. A separate study corroborates this superior potency, reporting an MIC90 of 0.19 mg/L for saperconazole against clinical Aspergillus isolates [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) Distribution |
|---|---|
| Target Compound Data | 90% of isolates with MIC ≤3.1 mg/L (n=20) [1]; MIC90 = 0.19 mg/L [2] |
| Comparator Or Baseline | Itraconazole: 56% of isolates with MIC ≤3.1 mg/L (n=16) [1] |
| Quantified Difference | Saperconazole inhibited 90% of isolates at ≤3.1 mg/L vs. 56% for itraconazole, representing a 1.6-fold higher proportion of isolates susceptible at this concentration. |
| Conditions | Macrodilution broth method (Aspergillus spp.) [1]; Microtiter broth dilution method (Aspergillus spp.) [2] |
Why This Matters
This differential activity profile is critical for researchers modeling Aspergillus infections, where saperconazole's superior in vitro potency can be a deciding factor in compound selection for efficacy studies.
- [1] Denning DW, et al. In vitro activity of saperconazole (R66 905) compared with amphotericin B and itraconazole against Aspergillus species. Eur J Clin Microbiol Infect Dis. 1990;9(5):401. View Source
- [2] Otcenásek M. Susceptibility of clinical isolates of fungi to saperconazole. Mycopathologia. 1992;118(3):179-83. View Source
